1-Bromo-4-(isopentyloxy)-2-methylbutane
Description
1-Bromo-4-(isopentyloxy)-2-methylbutane is a brominated aliphatic ether with the molecular formula C₁₀H₂₁BrO. Its structure features a butane backbone substituted with:
- A bromine atom at position 1,
- A methyl group at position 2,
- An isopentyloxy (3-methylbutoxy) ether group at position 4.
This compound’s structural complexity—combining branching, an ether linkage, and a bromine atom—makes it relevant in organic synthesis, particularly in nucleophilic substitution reactions or as an intermediate in pharmaceutical or polymer chemistry.
Properties
Molecular Formula |
C10H21BrO |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
1-bromo-2-methyl-4-(3-methylbutoxy)butane |
InChI |
InChI=1S/C10H21BrO/c1-9(2)4-6-12-7-5-10(3)8-11/h9-10H,4-8H2,1-3H3 |
InChI Key |
MJLHDNACJASGCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCCC(C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(isopentyloxy)-2-methylbutane can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a base to form the ether linkage . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(isopentyloxy)-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield ethers or amines, while oxidation reactions can produce alcohols or ketones.
Scientific Research Applications
1-Bromo-4-(isopentyloxy)-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-4-(isopentyloxy)-2-methylbutane exerts its effects involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with other molecules. This can lead to changes in the structure and function of the target molecules, influencing biological pathways and processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
1-Bromo-3-methylbutane (Isoamyl bromide)
- Formula : C₅H₁₁Br .
- Key Differences : Lacks the ether group and methyl substitution at position 2. Simpler branching (isopentyl chain vs. butane backbone with multiple substituents).
- Implications : Reduced steric hindrance compared to the target compound, favoring faster SN2 reactivity. Lower molecular weight (151.05 g/mol) results in lower boiling point (~120°C) .
4-Bromo-1,1,1-trifluoro-2-methylbutane
- Formula : C₅H₈BrF₃ .
- Key Differences : Trifluoro substitution at position 1 introduces strong electron-withdrawing effects. The absence of an ether group reduces polarity.
- Higher electronegativity alters solubility in polar solvents compared to the target compound .
(4-Bromobutoxy)benzene
- Formula : C₁₀H₁₃BrO .
- Key Differences : Aromatic benzene ring replaces the aliphatic isopentyl group.
- Implications : The aromatic system increases π-π stacking interactions, raising melting point and reducing volatility. Electronic effects (e.g., resonance) may slow ether cleavage reactions compared to aliphatic ethers .
Physical and Chemical Properties
Toxicity and Handling
- This compound: Likely irritant (similar to bromoalkanes ). Limited data necessitates precautions against inhalation/skin contact.
- 1-Bromo-3-methylbutane : Classified as toxic (UN2341); causes severe eye/skin irritation .
- 4-Bromo-1,1,1-trifluoro-2-methylbutane : Fluorinated bromoalkanes may pose environmental persistence risks .
Biological Activity
1-Bromo-4-(isopentyloxy)-2-methylbutane is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action based on diverse scientific literature.
- Molecular Formula : C11H17BrO
- Molecular Weight : 243.14 g/mol
- IUPAC Name : 1-bromo-4-(3-methylbutoxy)benzene
- Structural Characteristics : The compound features a bromine atom and an isopentyloxy group attached to a benzene ring, contributing to its unique reactivity and biological properties.
Biological Activity
This compound has been investigated for various biological activities, including:
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial effects. For instance, studies have shown that alkoxy-substituted phenols can inhibit the growth of various bacterial strains. The presence of the bromine atom may enhance these effects by affecting membrane permeability or enzyme activity in microbial cells .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of similar compounds can inhibit the adhesion of monocytes to endothelial cells, a crucial step in inflammatory responses. This suggests that this compound could potentially modulate inflammatory pathways, making it a candidate for treating conditions like inflammatory bowel disease (IBD) .
Cytotoxicity and Cancer Research
The compound's structural features may also contribute to its cytotoxic effects against cancer cell lines. Preliminary studies indicate that brominated compounds can induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological outcomes.
- Modulation of Signaling Pathways : It may influence key signaling pathways involved in inflammation and cell proliferation.
Case Studies
Recent studies have provided insights into the efficacy of related compounds in clinical settings:
- A study on alkoxy derivatives showed significant inhibition of TNF-α-induced cell adhesion at concentrations as low as 1 µM, indicating potential therapeutic applications for IBD and other inflammatory conditions .
- Another investigation highlighted the ability of certain brominated compounds to induce apoptosis in cancer cells, suggesting a dual role in both antimicrobial and anticancer activities .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Bromo-4-(isopentyloxy)benzene | Structure | Antimicrobial, anti-inflammatory |
| 4-Bromo-1-(isopentyloxy)-2-methylbenzene | Structure | Cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
